molecular formula C29H27BrN2O5 B11671520 (5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11671520
M. Wt: 563.4 g/mol
InChI Key: RRISVIWRAKBUFF-KOEQRZSOSA-N
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Description

The compound (5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with bromine, ethyl, and methyl groups, making it a unique structure for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving urea and an appropriate diketone.

    Substitution Reactions:

    Ether Formation: The phenoxyethoxy group can be introduced through an etherification reaction involving phenol derivatives and ethylene oxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to remove or modify existing functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: is unique due to its complex structure, which combines multiple functional groups and a pyrimidine core

Properties

Molecular Formula

C29H27BrN2O5

Molecular Weight

563.4 g/mol

IUPAC Name

(5E)-5-[[5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H27BrN2O5/c1-4-20-13-19(3)14-24(15-20)36-11-12-37-26-10-7-22(30)16-21(26)17-25-27(33)31-29(35)32(28(25)34)23-8-5-18(2)6-9-23/h5-10,13-17H,4,11-12H2,1-3H3,(H,31,33,35)/b25-17+

InChI Key

RRISVIWRAKBUFF-KOEQRZSOSA-N

Isomeric SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C

Origin of Product

United States

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